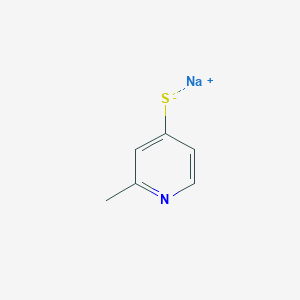

Sodium 2-methylpyridine-4-thiolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-methylpyridine-4-thiolate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHPXGRKPYNKCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)[S-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sodium 2 Methylpyridine 4 Thiolate and Functionalized Derivatives

Strategic Design and Synthesis of Key Precursors

The foundation of a successful synthesis lies in the effective preparation of crucial starting materials. For Sodium 2-methylpyridine-4-thiolate, the synthesis of 2-methylpyridine-4-thiol and the functionalization of the pyridine (B92270) ring are paramount.

The direct synthesis of 2-methylpyridine-4-thiol is a critical step. One notable method involves a multi-step sequence starting from 4-nitro-2-methylpyridine-N-oxide. This precursor is first converted to 4-chloro-2-methylpyridine (B118027), which is then reacted with a sulfur source like potassium hydrosulfide (B80085) (KHS) to introduce the thiol group at the 4-position. nih.gov This nucleophilic aromatic substitution reaction is a key transformation in forming the desired thiol.

Another potential route, by analogy with the synthesis of 2-mercaptopyridine (B119420), could involve the reaction of 4-chloro-2-methylpyridine with thiourea (B124793) to form a thiouronium salt, followed by hydrolysis to yield the target thiol. mdpi.comnih.gov

The precursor, 2-methylpyridine (B31789), can be synthesized through various industrial methods. One common approach is the condensation of acetaldehyde (B116499) with ammonia (B1221849) over a suitable catalyst. wikipedia.org Another route involves the cyclization of 5-oxohexanenitrile. wikipedia.org Flow chemistry techniques have also been developed for the α-methylation of pyridine derivatives, offering a potentially greener and more efficient synthesis of 2-methylpyridines. nih.govresearchgate.net

Table 1: Comparison of Synthetic Routes to 2-Methylpyridine

| Method | Reactants | Catalyst/Conditions | Key Features |

| Condensation | Acetaldehyde, Ammonia | Oxide catalyst, Vapor phase | Industrial-scale production, yields a mixture of 2- and 4-picolines. wikipedia.org |

| Cyclization | 5-Oxohexanenitrile | Not specified | Alternative industrial route. wikipedia.org |

| Flow Chemistry | Pyridine, Methanol (B129727) | Raney® nickel, High temperature | Greener approach, high selectivity for α-methylation. nih.govresearchgate.net |

The ability to introduce various functional groups onto the pyridine ring is crucial for creating a diverse range of functionalized derivatives of this compound. The reactivity of the pyridine ring allows for several modification strategies.

The synthesis of rabeprazole, a proton pump inhibitor, showcases the functionalization of a related 2,3-dimethylpyridine N-oxide. The process involves nitration followed by nucleophilic substitution of the nitro group. biomedres.us This highlights the potential for introducing substituents at various positions on the pyridine ring, which can then be carried through the synthesis of the corresponding thiol.

Direct C-H functionalization of pyridines is an emerging and powerful tool for introducing new bonds without the need for pre-functionalized starting materials. nih.gov This can be achieved through various catalytic systems. For instance, the methoxy (B1213986) group in a 5-hydroxy-2-methylpyridine (B31158) can direct the deprotonation and subsequent functionalization at the α-methyl carbon. nih.gov

Optimized Synthesis of this compound

The conversion of 2-methylpyridine-4-thiol to its sodium salt and the optimization of this process are key to obtaining the final product in high yield and purity.

The direct synthesis of this compound is typically achieved by the deprotonation of 2-methylpyridine-4-thiol. This acid-base reaction can be carried out using a suitable sodium base, such as sodium hydroxide (B78521) or sodium alkoxides. The resulting thiolate is an ionic compound with increased solubility in polar solvents. The reaction of [2-(pyridin-2-yl)phenyl]mercury(II) acetate (B1210297) with 2-thiouracil (B1096) demonstrates the deprotonation of a similar thiol-containing heterocycle. rsc.org

Mechanistically, the reaction involves the removal of the acidic proton from the thiol group by the base, forming the sodium thiolate salt and a corresponding byproduct (e.g., water). The equilibrium of this reaction is driven by the significant difference in pKa between the thiol and the conjugate acid of the base used.

Alternative pathways to this compound could involve the in-situ generation of the thiol followed by immediate conversion to the salt. For instance, the reaction of 4-chloro-2-methylpyridine with sodium hydrosulfide would directly yield the sodium thiolate.

To enhance the yield and efficiency of these reactions, phase-transfer catalysis (PTC) can be employed. biomedres.uswikipedia.orgresearchgate.netresearchgate.netoperachem.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the transfer of the hydrosulfide or thiourea anion from an aqueous or solid phase to the organic phase containing the chloropyridine derivative. This can lead to faster reaction rates, milder reaction conditions, and improved yields by overcoming the immiscibility of the reactants.

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. rasayanjournal.co.innih.govresearchgate.netnih.gov For the synthesis of this compound and its derivatives, several green strategies can be integrated.

Microwave-assisted synthesis has been shown to accelerate the synthesis of various pyridine derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comnih.govresearchgate.netorganic-chemistry.orgmdpi.comeurekaselect.com This technique can be particularly beneficial for the nucleophilic substitution and cyclization steps.

The use of greener solvents , such as water or ethanol (B145695), or even performing reactions under solvent-free conditions , can significantly reduce the environmental footprint of the synthesis. rasayanjournal.co.inresearchgate.net Flow chemistry, as mentioned for the synthesis of 2-methylpyridine, is another powerful tool for creating safer and more efficient processes. nih.govresearchgate.net

Furthermore, the development of catalytic methods , including the use of phase-transfer catalysts, can reduce the need for stoichiometric reagents and minimize waste generation. biomedres.uswikipedia.orgresearchgate.netresearchgate.netoperachem.comrasayanjournal.co.in The selection of starting materials from renewable resources, where possible, also aligns with the principles of green chemistry.

Advanced Purification and Isolation Techniques for High-Purity Research Samples

The acquisition of high-purity this compound is paramount for obtaining reliable and reproducible data in research settings. While standard purification methods can yield satisfactory results, advanced techniques are often necessary to achieve the stringent purity levels required for sensitive applications. These methods focus on the efficient removal of starting materials, reaction byproducts, and other impurities.

Recrystallization is a fundamental and highly effective technique for the purification of crystalline solids like sodium pyridinethiolate salts. The principle of this method relies on the differential solubility of the compound and its impurities in a given solvent at varying temperatures. For sodium salts of pyridine-thiols, the choice of solvent is critical. A suitable solvent should dissolve the compound sparingly at room temperature but show a significant increase in solubility at elevated temperatures. tutorchase.com

The general procedure for recrystallization involves dissolving the impure salt in a minimal amount of a hot solvent to create a saturated solution. tutorchase.comlibretexts.org The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. libretexts.org Subsequent filtration separates the purified crystals from the impure solvent. tutorchase.com The process can be repeated to enhance purity. For organic salts, a mixture of solvents, such as a polar solvent like methanol or ethanol with a less polar co-solvent like diethyl ether or hexane (B92381), can be effective. researchgate.net

Chromatographic techniques offer an alternative and often complementary approach to recrystallization. While various chromatographic methods exist, their application to highly polar salts like this compound can be challenging. However, specialized techniques can be adapted. For instance, ion-exchange chromatography can be employed to separate the salt from non-ionic impurities.

In some cases, impurities can be removed by selective rupturing . This process involves applying a shear force to the crystals, which preferentially break along planes weakened by the presence of impurities, allowing for their selective removal. salt-partners.com Furthermore, washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble can be a simple and effective preliminary purification step. researchgate.net

The table below outlines a conceptual purification process for a generic sodium pyridinethiolate salt, which can be adapted for this compound.

| Step | Technique | Description | Expected Outcome |

| 1 | Washing | The crude solid is washed with a non-polar organic solvent (e.g., hexane or ethyl acetate). | Removal of non-polar impurities. |

| 2 | Recrystallization | The washed solid is dissolved in a minimal amount of hot polar solvent (e.g., ethanol or methanol) and allowed to cool slowly. | Formation of purified crystals of the sodium salt. |

| 3 | Filtration | The crystals are separated from the mother liquor via vacuum filtration. | Isolation of the purified solid. |

| 4 | Drying | The purified crystals are dried under vacuum to remove residual solvent. | High-purity, crystalline this compound. |

Synthesis of Structural Analogs and Isomers for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For this compound, the synthesis and evaluation of structural analogs and isomers can elucidate the key molecular features required for a desired biological effect. These studies typically involve systematic modifications of the parent molecule and subsequent biological testing.

The pyridine ring is a versatile scaffold that allows for the introduction of a wide range of substituents at various positions. researchgate.net The biological activity of pyridine derivatives can be significantly influenced by the nature and position of these substituents. nih.gov

Influence of Substituents on the Pyridine Ring:

Research on various pyridine derivatives has demonstrated that the introduction of different functional groups can dramatically alter their biological profiles. For example, in a series of 5-substituted pyridine analogues, the introduction of bulky phenyl or heteroaryl groups at the C5 position had a significant impact on their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Some of these analogues exhibited Ki values ranging from 0.055 to 0.69 nM. nih.gov

In other studies focusing on the antiproliferative activity of pyridine derivatives, the presence and position of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups were found to enhance activity against certain cancer cell lines. nih.gov Conversely, the introduction of halogen atoms or other bulky groups sometimes led to a decrease in activity. nih.gov

The table below summarizes the general trends observed in SAR studies of substituted pyridines, which can serve as a predictive framework for designing analogs of this compound.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity (in related pyridine series) | Reference |

| C5 | Phenyl, Heteroaryl | Modulated binding affinity to nicotinic acetylcholine receptors. | nih.gov |

| Various | Methoxy (-OCH3) | Increased antiproliferative activity in some cancer cell lines. | nih.gov |

| Various | Hydroxyl (-OH) | Enhanced antiproliferative activity in certain cancer cell lines. | nih.gov |

| Various | Halogens (e.g., -Cl, -Br) | Often led to decreased antiproliferative activity in some studies. | nih.gov |

Synthesis of Analogs:

The synthesis of structural analogs of this compound would involve the preparation of variously substituted pyridine-4-thiols, followed by conversion to the corresponding sodium salts. For instance, analogs with different alkyl groups at the C2 position or additional substituents on the pyridine ring could be synthesized. The starting materials for these syntheses would be appropriately substituted pyridines, which can be transformed into the desired thiols through established synthetic routes.

The thienopyridine scaffold, which is related to pyridinethiol, has also been a subject of extensive SAR studies. The synthesis of novel thienopyridine derivatives and their subsequent screening have revealed compounds with significant antiproliferative activity against human cancer cell lines. nih.gov These findings suggest that exploring fused-ring analogs of this compound could also be a fruitful avenue for discovering new bioactive compounds.

Theoretical and Computational Investigations of Sodium 2 Methylpyridine 4 Thiolate

Conformational Analysis and Tautomeric Equilibrium Modeling

The 2-methylpyridine-4-thiolate anion exists in a tautomeric equilibrium with its neutral counterpart, 2-methylpyridine-4(1H)-thione. The position of this equilibrium is critical as the two tautomers have different chemical properties. The thiolate form possesses a negatively charged sulfur atom, making it a strong nucleophile, while the thione form has a carbon-sulfur double bond.

Computational modeling is essential for studying this equilibrium. Theoretical studies on the analogous pyridine-2-thiol (B7724439)/pyridine-2-thione system have shown that while the thiol form is more stable in the gas phase, the thione form is significantly stabilized in solution due to its much larger dipole moment. nih.govrsc.org A similar effect would be expected for the 2-methylpyridine-4-thiolate/thione system. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate solvent effects and predict the tautomeric preference in different media. nih.gov

Conformational analysis would also investigate the orientation of the methyl group relative to the pyridine (B92270) ring, although its rotational barrier is expected to be low.

Table 2: Hypothetical Tautomeric Equilibrium Data for 2-methylpyridine-4-thiol/thione This table illustrates the type of results obtained from computational modeling of tautomeric equilibria, drawing parallels from the pyridine-2-thiol system. nih.govrsc.org

| Tautomer | Relative Gas Phase Energy (kcal/mol) | Relative Solution Energy (kcal/mol) | Key Feature |

| 2-methylpyridine-4-thiol | 0 (More Stable) | +2.0 (Less Stable) | Aromatic ring, S-H bond. |

| 2-methylpyridine-4(1H)-thione | +2.5 (Less Stable) | 0 (More Stable) | Thioamide resonance, large dipole moment. |

Reactivity Predictions and Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will react and for mapping the energetic landscape of a chemical reaction.

The primary nucleophilic site in Sodium 2-methylpyridine-4-thiolate is unequivocally the thiolate anion. Thiolates are known to be potent, soft nucleophiles that react readily with soft electrophiles. researchgate.netnih.gov The HOMO, as calculated by DFT, would be localized on the sulfur atom, confirming it as the center of nucleophilicity. nih.gov

While the anion itself is nucleophilic, the pyridine ring contains potential electrophilic sites. The nitrogen atom can draw electron density away from the ring carbons. This effect can be enhanced if the nitrogen becomes protonated or quaternized, which significantly increases the electrophilicity of the carbon atoms at the 2, 4, and 6 positions. researchgate.net A Molecular Electrostatic Potential (MEP) map, another output of quantum chemical calculations, would visually identify the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule.

To understand the mechanism of a reaction involving the 2-methylpyridine-4-thiolate ligand, chemists perform transition state (TS) calculations. These calculations identify the highest energy point along a reaction coordinate, the transition state structure, and determine the activation energy (the energy barrier that must be overcome for the reaction to proceed).

For example, when the thiolate acts as a nucleophile in a substitution reaction, calculations can model the approach of the thiolate to an electrophile, the formation of the new sulfur-carbon bond, and the departure of a leaving group. researchgate.net By mapping the Gibbs free energy profile, researchers can distinguish between reactants, transition states, intermediates, and products. researchgate.net Such calculations have been used to elucidate reaction mechanisms for similar ligands, including determining whether a reaction proceeds in a single step or through multiple steps involving intermediates. researchgate.netnih.gov These computational insights are crucial for designing new synthetic routes and for understanding the reactivity of metal complexes where this molecule acts as a ligand. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique has become essential for characterizing the structure, dynamics, and interactions of chemical and biological systems. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve, offering a detailed view of molecular behavior.

For a compound like this compound, MD simulations are particularly useful for understanding its dynamic behavior and its interactions with solvent molecules, a process known as solvation. The accuracy of these simulations heavily relies on the force field used, which is a set of parameters that define the potential energy of the system. It is crucial to use distinct and validated parameters for different states of a molecule, such as the protonated (thiol) and deprotonated (thiolate) forms, to achieve accurate results. nih.gov

Research on similar thiolate compounds, such as methylthiolate, using hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations, provides a framework for how this compound would be studied. In such simulations, the thiolate ion is treated with a high level of theory (Quantum Mechanics) while the surrounding solvent molecules (typically water) are treated with a more computationally efficient method (Molecular Mechanics).

A study on methylthiolate in an aqueous solution revealed specific details about its hydration structure. nih.gov The simulations showed that the sulfur atom of the thiolate is surrounded by approximately six water molecules, with the average distance between the sulfur and the hydrogen atoms of the water molecules being around 2 Å. nih.gov This kind of detailed structural information is critical for understanding the compound's solubility, reactivity, and stability in solution. The Gibbs free energy of hydration, a key thermodynamic property, can also be calculated from these simulations and compared with experimental values to validate the computational model. nih.gov

Analysis of MD simulation trajectories often involves calculating various structural and dynamic properties. Key metrics include:

Root-Mean-Square Deviation (RMSD): Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. mdpi.com

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of each atom around its average position, highlighting flexible regions of the molecule. mdpi.com

Radial Distribution Function (RDF): Describes how the density of surrounding particles varies as a function of distance from a central particle. This is used to determine coordination numbers and solvation shell structures.

Predictive Modeling of Spectroscopic Signatures (e.g., advanced vibrational modes, electronic transitions)

Computational chemistry is also instrumental in predicting and interpreting the spectroscopic signatures of molecules. By calculating the electronic structure and energy levels of a compound, it is possible to model its response to electromagnetic radiation, which forms the basis of spectroscopy. These predictions can guide experimental work and help in the assignment of complex spectra.

For this compound, predictive modeling can focus on several key areas:

Vibrational Spectroscopy (Infrared and Raman): Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule. Each predicted frequency corresponds to a specific type of atomic motion, or vibrational mode, such as the stretching of a bond or the bending of an angle. By analyzing these modes, a theoretical spectrum can be constructed. This is invaluable for assigning the peaks observed in experimental IR and Raman spectra to specific functional groups and motions within the 2-methylpyridine-4-thiolate anion. For instance, calculations could distinguish the C-S stretching frequency from the various pyridine ring deformation modes.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which are observed in UV-Visible absorption spectroscopy. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (intensities). This information helps to understand the electronic structure of the molecule, including the nature of its frontier molecular orbitals (HOMO and LUMO) and the character of its electronic excited states.

The integration of MD simulations with spectroscopic modeling can provide an even more realistic picture. MD simulations can sample a wide range of molecular conformations and solvent environments. researchgate.net By performing spectroscopic calculations on representative snapshots from an MD trajectory, one can account for the effects of thermal motion and solvent interactions, leading to more accurate and broadened theoretical spectra that better match experimental results in solution. researchgate.net

Coordination Chemistry and Metal Complexation of 2 Methylpyridine 4 Thiolate Ligands

Ligand Design Principles and Diverse Coordination Modes

The 2-methylpyridine-4-thiolate ligand is an anionic ligand that can, in principle, coordinate to a metal center in several ways. The presence of both a soft donor (thiolate) and a borderline donor (pyridine nitrogen) makes it an interesting ligand for a wide range of metal ions. The methyl group at the 2-position can introduce steric hindrance, which may influence the preferred coordination geometry and the accessibility of the nitrogen donor.

The versatility in coordination arises from the ability of the ligand to act as:

A monodentate ligand, coordinating either through the sulfur or the nitrogen atom.

A bidentate chelating ligand, forming a stable ring with the metal center by coordinating through both the nitrogen and sulfur atoms.

A bridging ligand, connecting two or more metal centers. This can occur in a head-to-tail fashion, with the nitrogen of one ligand binding to one metal and the sulfur to another, or through the sulfur atom alone, forming a thiolate bridge.

The specific coordination mode adopted by the 2-methylpyridine-4-thiolate ligand is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions.

Monodentate Coordination: In the presence of strong donor ligands that can compete for coordination sites, or with metal ions that have a strong preference for either sulfur or nitrogen donors, 2-methylpyridine-4-thiolate may coordinate in a monodentate fashion. For instance, with a soft metal ion like Ag(I), coordination is likely to occur primarily through the soft thiolate sulfur. Conversely, with a harder metal ion, coordination through the pyridine (B92270) nitrogen might be favored, although this is less common for thiolate-containing ligands.

Bidentate Coordination: The formation of a chelate ring through simultaneous coordination of both the pyridine nitrogen and the thiolate sulfur is a common and stable arrangement for pyridinethiolate ligands. This bidentate coordination leads to the formation of a five-membered chelate ring, which is generally stable. For related pyridinethiolate ligands, this mode of coordination is frequently observed in complexes with transition metals like cobalt, nickel, and copper. In such complexes, the geometry around the metal center can range from square planar to octahedral, depending on the number of coordinated ligands and counter-ions. nih.gov

Polydentate/Bridging Coordination: The ability of the thiolate sulfur to bridge two metal centers is a key feature of its coordination chemistry. This can lead to the formation of dimeric, polymeric, or cluster structures. For example, in some rhodium complexes with pyridine-2-thiolate (B1254107), the ligand bridges two metal centers through both the nitrogen and sulfur atoms. documentsdelivered.com It is plausible that 2-methylpyridine-4-thiolate could exhibit similar bridging behavior, leading to extended supramolecular architectures.

A summary of expected coordination modes is presented in the table below.

| Coordination Mode | Description | Potential Structural Features |

| Monodentate-S | Coordination occurs only through the thiolate sulfur atom. | Linear or tetrahedral complexes, especially with soft metal ions. |

| Monodentate-N | Coordination occurs only through the pyridine nitrogen atom. | Less common due to the stronger coordinating ability of the thiolate. |

| Bidentate (N,S-chelate) | Coordination through both the nitrogen and sulfur atoms to the same metal center. | Formation of a stable five-membered chelate ring; square planar or octahedral geometries are common. |

| Bidentate (S-bridge) | The thiolate sulfur atom bridges two metal centers. | Dimeric or polymeric structures. |

| Tridentate (N,S-bridge) | The ligand bridges two metal centers, coordinating through nitrogen to one and sulfur to the other. | Dimeric or polymeric chains with a "head-to-tail" arrangement of ligands. |

The chelate effect is a significant driving force in the coordination chemistry of bidentate ligands like 2-methylpyridine-4-thiolate. The formation of a stable five-membered ring upon chelation results in a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

While there is no specific literature detailing macrocyclic architectures derived directly from 2-methylpyridine-4-thiolate, the principles of macrocycle design suggest its potential as a building block. Macrocyclic ligands are often synthesized via template reactions, where a metal ion directs the condensation of smaller ligand precursors. Given the reactive sites on the pyridine ring and the thiolate group, it is conceivable that 2-methylpyridine-4-thiolate could be incorporated into larger macrocyclic frameworks. For instance, expanded mercaptocalixarenes, which are macrocyclic ligands containing thiophenol units, have been shown to stabilize polynuclear thiolate clusters. nih.gov This suggests that pyridinethiolate units could be integrated into similar large-ring systems to create novel host-guest and catalytic systems. The synthesis of nanoglobular macrocyclic Mn(II) chelate conjugates for applications such as MRI contrast agents highlights the importance of macrocyclic structures in applied coordination chemistry. pvpcollegepatoda.org

Complexation with Transition Metals

The interaction of 2-methylpyridine-4-thiolate with transition metals is expected to yield a wide array of complexes with interesting structural and electronic properties. The synthesis of such complexes can typically be achieved by reacting a salt of the metal with the sodium salt of the ligand, or by deprotonation of the corresponding thiol (2-methyl-4-mercaptopyridine) in the presence of the metal ion.

The synthesis of transition metal complexes with pyridinethiolate ligands is well-established. For example, a series of transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have been prepared by reacting the ligand with metal acetates in an alcoholic medium. nih.gov Similarly, complexes of 2-amino-3-methylpyridine (B33374) with Cu(II) and Ag(I) have been synthesized and characterized. nih.gov

While detailed X-ray crystallographic data for complexes of 2-methylpyridine-4-thiolate are scarce, analysis of related structures provides insight into the expected bond metrics and supramolecular arrangements. For instance, in cobalt complexes with 4-methylpyridine (B42270) N-oxide, both six-coordinate (octahedral) and five-coordinate (trigonal-bipyramidal) geometries have been observed, demonstrating the structural flexibility imparted by substituted pyridine ligands. wikipedia.org In a tungsten complex containing 4-methylpyridine-2-thiolate, [W(CO)(C₂H₂)(4-MePyS)₂], the tungsten atom is in a distorted octahedral environment. nih.gov

A hypothetical table of crystallographic data for a transition metal complex of 2-methylpyridine-4-thiolate is presented below to illustrate the type of information obtained from such studies.

| Parameter | [M(2-methylpyridine-4-thiolate)₂X₂] (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| **β (°) ** | 105.2 |

| Z | 4 |

| Coordination Geometry | Distorted Octahedral |

| M-S Bond Length (Å) | 2.4 - 2.5 |

| M-N Bond Length (Å) | 2.1 - 2.2 |

| Supramolecular Interactions | π-π stacking, C-H···S hydrogen bonds |

The electronic structure and magnetic properties of transition metal complexes are dictated by the d-electron configuration of the metal ion and the ligand field environment. The 2-methylpyridine-4-thiolate ligand, with its N and S donor atoms, will create a specific ligand field that influences the splitting of the metal d-orbitals.

Ligand Field Theory: According to ligand field theory, the energy of the d-orbitals is split upon complexation. The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex. For an octahedral complex, the d-orbitals split into a lower energy t₂g set and a higher energy eg set. The strength of the ligand field created by 2-methylpyridine-4-thiolate would be intermediate, with the pyridine nitrogen being a moderate σ-donor and π-acceptor, and the thiolate sulfur being a strong σ- and π-donor. This will influence whether the resulting complexes are high-spin or low-spin.

Magnetic Properties: The magnetic properties of these complexes depend on the number of unpaired electrons. pvpcollegepatoda.orgmdpi.com For example, a d⁶ metal ion like Fe(II) could be either diamagnetic (low-spin, S=0) or paramagnetic (high-spin, S=2) depending on the magnitude of the ligand field splitting. The magnetic moments of paramagnetic complexes can be measured experimentally and provide valuable information about the electronic ground state.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic metal complexes. youtube.com It provides detailed information about the electronic environment of the unpaired electron(s). For a Cu(II) (d⁹) complex of 2-methylpyridine-4-thiolate, the EPR spectrum would be expected to show hyperfine coupling to the copper nucleus (I = 3/2) and potentially superhyperfine coupling to the nitrogen atom of the pyridine ring. The g-values obtained from the EPR spectrum can provide insights into the geometry of the complex and the nature of the metal-ligand bonding.

A table summarizing the expected magnetic properties of some first-row transition metal complexes with 2-methylpyridine-4-thiolate is provided below.

| Metal Ion | d-electron configuration | Expected Spin State (Octahedral) | Magnetic Moment (μB, spin-only) |

| Cr(III) | d³ | High-spin | 3.87 |

| Mn(II) | d⁵ | High-spin | 5.92 |

| Fe(II) | d⁶ | High-spin or Low-spin | 4.90 or 0 |

| Co(II) | d⁷ | High-spin | 3.87 |

| Ni(II) | d⁸ | High-spin | 2.83 |

| Cu(II) | d⁹ | High-spin | 1.73 |

Vibrational Spectroscopy (FTIR and Raman): Vibrational spectroscopy is a key tool for characterizing metal-ligand bonding. The coordination of 2-methylpyridine-4-thiolate to a metal ion is expected to cause shifts in the vibrational frequencies of the ligand. The C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, are likely to shift to higher frequencies upon coordination of the nitrogen atom. The C-S stretching vibration, which is more difficult to assign, would also be affected by coordination. Furthermore, new bands corresponding to the metal-nitrogen (M-N) and metal-sulfur (M-S) stretching vibrations would appear in the low-frequency region of the spectrum (typically below 500 cm⁻¹). For example, in copper(II) complexes with pyridine derivatives, M-N stretching vibrations have been observed in this region. dalalinstitute.com

Electronic Spectroscopy (UV-Vis): The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge-transfer transitions. For complexes of 2-methylpyridine-4-thiolate, d-d transitions are expected in the visible region of the spectrum. The energy and intensity of these transitions depend on the metal ion, its oxidation state, and the coordination geometry. In addition to the d-d bands, more intense charge-transfer bands may be observed in the ultraviolet region. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. Given the presence of the electron-rich thiolate group, LMCT bands from the sulfur to the metal are likely to be a prominent feature in the electronic spectra of these complexes.

A summary of the expected spectroscopic features is presented in the table below.

| Spectroscopic Technique | Expected Observations for M-(2-methylpyridine-4-thiolate) Complexes |

| FTIR Spectroscopy | Shift in pyridine ring vibrations (ν(C=N), ν(C=C)). Appearance of new low-frequency bands for ν(M-N) and ν(M-S). |

| Raman Spectroscopy | Complementary information to FTIR, particularly for symmetric vibrations. |

| UV-Vis Spectroscopy | Weak d-d transitions in the visible region. Intense ligand-to-metal charge transfer (LMCT) bands in the UV region. |

| EPR Spectroscopy | For paramagnetic complexes, provides g-values and hyperfine coupling constants, giving insight into the electronic ground state and metal-ligand covalency. |

Complexation with Main Group and Lanthanide Elements

Detailed research findings on the complexation of 2-methylpyridine-4-thiolate specifically with a wide range of main group and lanthanide elements are not extensively documented in publicly available literature. However, based on the principles of coordination chemistry and studies of similar pyridinethiolate ligands, a general understanding of the expected interactions can be inferred.

Main Group Elements:

The interaction of 2-methylpyridine-4-thiolate with main group elements is expected to be governed by Hard and Soft Acid-Base (HSAB) theory. Main group elements span a wide range of hardness.

Softer Main Group Cations: Heavier p-block elements like lead(II) (Pb²⁺), bismuth(III) (Bi³⁺), and tin(II) (Sn²⁺) are considered soft Lewis acids. These ions are anticipated to form stable complexes with the soft sulfur donor of the 2-methylpyridine-4-thiolate ligand. The coordination is likely to be dominated by the M-S bond. For instance, tin(IV) has been shown to form stable complexes with pyridine-2-thiolate ligands, where the thiolate sulfur and pyridine nitrogen both coordinate to the metal center.

Harder Main Group Cations: Lighter main group elements such as aluminum(III) (Al³⁺) and the alkaline earth metals (e.g., Mg²⁺, Ca²⁺) are hard Lewis acids. These ions typically prefer to coordinate with hard donor atoms like oxygen or nitrogen over the softer sulfur. Therefore, the interaction with the thiolate group is expected to be less favorable. Any complexation would likely be weaker and might involve the pyridine nitrogen, especially in non-aqueous solvents where the hard-hard interaction with the solvent is less competitive.

Lanthanide Elements:

Lanthanide ions (Ln³⁺) are classified as hard Lewis acids. Their coordination chemistry is predominantly electrostatic in nature and dominated by interactions with hard donor atoms like oxygen. They generally show a weaker affinity for softer donor atoms like sulfur.

Consequently, the complexation of 2-methylpyridine-4-thiolate with lanthanide ions in aqueous solution is expected to be weak. The hard lanthanide ions would preferentially coordinate with water molecules. However, in non-aqueous media or with the use of bulky ancillary ligands that can create a coordinatively unsaturated and less polar environment around the lanthanide ion, coordination with the nitrogen atom of the pyridine ring, and potentially the sulfur atom, could be facilitated. Studies on lanthanide complexes with other sulfur-containing ligands have shown that Ln-S bonds can form, although they are generally weaker than Ln-O or Ln-N bonds. The chelate effect, if the ligand binds in a bidentate (N, S) fashion, could enhance the stability of such complexes.

Applications in Catalysis and Organometallic Transformations

Homogeneous Catalysis Mediated by 2-methylpyridine-4-thiolate Metal Complexes

Metal complexes incorporating the 2-methylpyridine-4-thiolate ligand are explored for their potential in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The ligand's ability to influence the electronic environment of the metal center is crucial for tuning catalytic activity and selectivity in various organic reactions.

While direct studies on 2-methylpyridine-4-thiolate complexes in C-C coupling are not extensively documented, the principles of ligand design in this field suggest their potential. Pyridine-containing ligands, such as terpyridines and bipyridines, are widely used in transition metal catalysis for their ability to stabilize low-valent metal centers crucial for catalytic cycles. nih.govnih.gov The catalytic cycle for many cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, involves steps like oxidative addition and reductive elimination, where the ligand framework plays a critical role. youtube.com

Thioesters have been successfully employed as coupling partners in reactions like the Fukuyama coupling, which proceeds through a mechanism similar to the Negishi coupling, highlighting the compatibility of sulfur-containing functionalities in these catalytic systems. youtube.com Furthermore, carbon-sulfur bonds have been reported as viable coupling partners in certain cross-coupling reactions. youtube.com Carbonylative cross-coupling reactions, which introduce a carbonyl group into the product, are also an important class of transformations where the ligand environment on the metal catalyst is key to controlling the reaction's efficiency and selectivity. youtube.com Given these precedents, metal complexes of 2-methylpyridine-4-thiolate could potentially catalyze such transformations, with the pyridine (B92270) and thiolate moieties cooperatively stabilizing the catalytic intermediates.

The development of chiral ligands is central to asymmetric catalysis, and pyridine-containing structures are a cornerstone of this field. nih.govdiva-portal.org The synthesis of enantiomerically pure pyridyl alcohols and their subsequent conversion into chiral phosphinite or phosphite (B83602) ligands has been a successful strategy for applications in palladium-catalyzed allylic alkylations and enantioselective additions of organozinc reagents to aldehydes. diva-portal.org The stereochemical outcome of these reactions is often dictated by the absolute configuration of the chiral centers within the ligand. diva-portal.org

The field of asymmetric catalysis has also seen significant contributions from chiral thioether ligands. researchgate.netbohrium.com These ligands, which can be either S,S-homodonor or S,X-heterodonor types, have been applied in a variety of metal-catalyzed reactions, including allylic substitutions, hydrogenations, and Michael additions. researchgate.netbohrium.com

A key strategy involves creating a well-defined three-dimensional chiral pocket around the metal center to control the approach of the substrate. nih.gov By introducing chirality into the 2-methylpyridine-4-thiolate scaffold, for instance, at the methyl group or by incorporating a chiral backbone, it is conceivable to develop novel catalysts for enantioselective transformations. Silver thiolate nanoclusters have also been used as a support for chiral ligands, demonstrating high efficiency in asymmetric reactions like the Henry reaction, with the added benefit of easy catalyst recovery and reuse. nih.gov

Table 1: Examples of Chiral Pyridine and Thioether Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Metal | Max. Enantioselectivity (ee) | Reference |

| Chiral Pyridyl Pyrrolidine | Pd-catalysed allylic alkylation | Pd | - | diva-portal.org |

| Chiral Pyridyl Oxazoline | Pd-catalysed allylic alkylation | Pd | - | diva-portal.org |

| Chiral Pyridyl Alcohol | Diethylzinc addition to benzaldehyde | Zn | - | diva-portal.org |

| Chiral Amino Alcohol on Ag-thiolate | Henry Reaction (Nitromethane + Aldehyde) | Ag | 70% | acs.org |

| Chiral Pyridine-containing Diamine | Tsuji-Trost allylic alkylation | Pd | 75% | researchgate.net |

Metal-thiolate complexes have demonstrated significant activity in redox catalysis, including hydrogenation, oxidation, and reduction reactions.

Hydrogenation and Reduction: Nickel complexes featuring pyridine-2-thiolate (B1254107) ligands have been shown to be active catalysts for the photocatalytic production of hydrogen from aqueous solutions. acs.org In these systems, which utilize a photosensitizer and a sacrificial electron donor, the catalytic activity correlates with the electron-donating ability of the ligand. One highly active complex achieved over 7,300 turnovers of H₂ over 30 hours. acs.org The mechanism involves the reversible protonation of the pyridine nitrogen, facilitating the formation of a metal hydride and subsequent H-H bond formation. acs.org Cobalt complexes with pyridine-thiolate ligands have also been investigated for the electrocatalytic reduction of CO₂ to formate (B1220265) and CO. researchgate.net Similarly, cobalt and iron complexes with quaterpyridine ligands are efficient catalysts for CO₂ reduction, with the choice of metal influencing the catalytic pathway. escholarship.org

Oxidation: The reactivity of tungsten complexes with pyridine-2-thiolate ligands towards oxidation has been studied as a model for tungstoenzymes. nih.gov Tungsten(II) complexes of the type [W(CO)(C₂H₂)(SN)₂] (where SN is a pyridine-2-thiolate ligand like 4-MePyS) can be oxidized to the corresponding tungsten(IV) oxido-acetylene complexes using an oxygen source like pyridine-N-oxide. nih.gov The time required for this oxidation is highly dependent on the electronic properties of the pyridine-2-thiolate ligand. nih.gov Cobalt complexes supported by bis-thiolate N₂S₂-donor ligands have also been shown to catalyze the electrochemical and chemical reduction of dioxygen to water. mdpi.com

Mechanistic Elucidation of Catalytic Cycles

Understanding the step-by-step mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. This involves identifying the active catalytic species and any transient intermediates that are formed during the reaction.

Spectroscopic and structural studies have provided valuable insights into the intermediates of catalytic cycles involving pyridine-thiolate ligands. In the study of tungsten acetylene (B1199291) complexes with 4-methylpyridine-2-thiolate (4-MePyS), exposure to an acetylene atmosphere led to the formation of an insertion product, [W(CO)(C₂H₂)(4-MePyS)(CHCH-4-MePyS)]. nih.govacs.org In this intermediate, one molecule of acetylene has inserted into the W–N bond of the ligand. nih.govacs.org The formation of such species is dependent on the steric and electronic properties of the pyridine-thiolate ligand; sterically demanding substituents can prevent this insertion. acs.orgacs.org The identification of both S,S-trans and S,S-cis isomers of these complexes further highlights the flexibility of the ligand coordination. nih.govacs.org

In the nickel-catalyzed photocatalytic production of hydrogen, cyclic voltammetry experiments support a mechanism involving the formation of a key Ni–H⁻/N–H⁺ intermediate, which is responsible for the turnover-limiting H–H bond formation. acs.org Studies on formally iron(I) complexes with pyridine ligands have shown that the pyridine can undergo reversible C-C bond formation to form a dimer that bridges two iron(II) ions, acting as an electron reservoir. acs.org In Ru(II)-polypyridyl complexes for CO₂ reduction, the catalytically active species is proposed to be [Ru(tpy⁻)(NN⁻)CO₂]⁰, which can be formed through multiple mechanistic pathways involving electrochemical and chemical steps. rsc.org

Table 2: Identified or Proposed Intermediates in Catalysis with Pyridine-Thiolate Analogs

| Metal System | Reaction | Proposed Intermediate/Active Species | Method of Identification | Reference |

| Tungsten | Acetylene Insertion | [W(CO)(C₂H₂)(4-MePyS)(CHCH-4-MePyS)] | NMR, X-ray Crystallography | nih.govacs.org |

| Nickel | H₂ Production | Ni–H⁻/N–H⁺ species | Cyclic Voltammetry | acs.org |

| Iron | Redox Reactions | Pyridine-bridged di-iron(II) dimer | X-ray Crystallography, Spectroscopy | acs.org |

| Ruthenium | CO₂ Reduction | [Ru(tpy⁻)(NN⁻)CO₂]⁰ | Cyclic Voltammetry | rsc.org |

Computational methods, particularly density functional theory (DFT), are powerful tools for mapping out the intricate details of catalytic cycles. These studies provide calculated energy profiles for proposed reaction pathways, helping to identify rate-limiting steps and rationalize experimentally observed selectivity.

For instance, DFT calculations on magnesium complexes with a thiopyridyl scorpionate ligand revealed that an unexpected ligand degradation pathway, involving alkyl group transfer and C-S bond cleavage, is a facile process. st-andrews.ac.uk In the study of CO₂ reduction by cobalt and iron quaterpyridine catalysts, DFT was instrumental in explaining their different behaviors. escholarship.org The calculations showed that while both catalysts undergo ligand-based reductions, the second reduction in the cobalt complex is delocalized onto the metal, facilitating CO₂ binding and an EEC (electron transfer-electron transfer-chemical step) mechanism. In contrast, the iron center remains more Lewis acidic, leading to an ECE (electron transfer-chemical step-electron transfer) pathway. escholarship.org

Computational studies on iron-pyridine complexes have also been crucial in defining their electronic structure, showing that a formally iron(I) species is better described as a resonance hybrid of high-spin iron(II) antiferromagnetically coupled to a pyridine anion radical. acs.org Such computational approaches could be invaluable in predicting the catalytic potential of 2-methylpyridine-4-thiolate complexes, modeling potential intermediates, and understanding the energy barriers associated with different reaction pathways, thereby guiding future experimental work.

Heterogeneous Catalysis and Supported Catalytic Systems

Strategies for Immobilization and Heterogenization of Complexes

No research data is available detailing the specific strategies for the immobilization of Sodium 2-methylpyridine-4-thiolate or its metal complexes onto solid supports.

Studies on Catalyst Stability, Activity, and Recyclability

No studies on the stability, catalytic activity, or recyclability of heterogenized catalysts based on this compound have been found in the reviewed literature.

Applications of Sodium 2 Methylpyridine 4 Thiolate in Materials Science and Supramolecular Chemistry

The unique bifunctional nature of the 2-methylpyridine-4-thiolate ligand, possessing both a nitrogen-donating pyridine (B92270) ring and a sulfur-donating thiolate group, makes it a valuable building block in the construction of advanced functional materials. Its applications span from the rational design of crystalline networks to the surface engineering of nanomaterials.

Advanced Spectroscopic and Analytical Research Methodologies

Solid-State Nuclear Magnetic Resonance (NMR) for Structural Elucidation

In the solid state, the tautomeric equilibrium between the thiol and thione forms is fixed. For Sodium 2-methylpyridine-4-thiolate, the thione form is expected to be predominant. The ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR spectrum would display distinct resonances for the aromatic carbons and the methyl group. The chemical shifts would be sensitive to the electronic environment and intermolecular interactions within the crystal lattice. For instance, studies on hydroxyquinoline carboxylic acids have shown that ¹³C and ¹⁵N chemical shifts are effective in distinguishing between tautomers and identifying zwitterionic species in the solid state.

While a solid-state spectrum is not available, the ¹H NMR spectrum of the related compound, 2-mercapto-4-methylpyridine, has been reported. chemicalbook.com This solution-state spectrum provides a basis for understanding the chemical shifts of the protons in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Mercapto-4-methylpyridine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H(A) | 6.82 | d | J(A,B) = 1.6 |

| H(B) | 6.25 | d | J(B,C) = 6.5 |

| H(C) | 7.20 | d | |

| CH₃(D) | 1.98 | s | |

| SH(E) | 13.08 | br s |

Data sourced from ChemicalBook for 2-Mercapto-4-methylpyridine. chemicalbook.com Note: This is a solution-state spectrum and may differ from a solid-state spectrum of this compound.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are crucial for probing the electronic and local geometric structure of materials.

X-ray Absorption Spectroscopy (XAS) would be particularly useful for determining the local coordination environment of the sodium and sulfur atoms. The X-ray Absorption Near Edge Structure (XANES) region would provide information on the oxidation state and geometry of the absorbing atom, while the Extended X-ray Absorption Fine Structure (EXAFS) region would yield data on bond distances and coordination numbers. No specific XAS data for this compound has been found in the literature.

X-ray Photoelectron Spectroscopy (XPS) provides information on the elemental composition and chemical states of the atoms on a material's surface. For this compound, XPS would be expected to show peaks for Na, C, N, and S. A study on the interaction of 4-mercaptopyridine (B10438) (4-MPy) with a TiO₂ surface using XPS revealed that the 4-MPy molecules are likely bound to the oxide through the nitrogen atom. nih.gov This suggests that in the solid state of this compound, the nitrogen atom may be involved in intermolecular interactions. The binding energies of the N 1s and S 2p core levels would be indicative of the chemical environment and bonding. For instance, the S 2p peak for a thiolate species would be at a different binding energy than for a neutral thiol.

Advanced Vibrational Spectroscopy (e.g., Raman, Surface-Enhanced Raman Spectroscopy (SERS)) for Bonding Analysis

Vibrational spectroscopy techniques like Raman and SERS are highly sensitive to the bonding and structure of molecules.

Raman Spectroscopy of this compound would exhibit characteristic vibrational modes for the pyridine (B92270) ring, the methyl group, and the C-S bond. A combined experimental and theoretical study on 2-methylpyridine (B31789) 1-oxide provided a detailed interpretation of its infrared and Raman spectra, which can serve as a reference for assigning the vibrational modes of the pyridine ring in a related molecule. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement of the Raman signal when molecules are adsorbed onto nanostructured metal surfaces. SERS studies on 2-mercaptopyridine (B119420) (2-MPY) and 4-mercaptopyridine (4-MPY) on silver surfaces have shown that the orientation and bonding of the molecule to the surface can be elucidated. knu.ac.kr For 4-MPY, it was found to bond to the silver surface via both the sulfur and nitrogen atoms, assuming a tilted orientation. knu.ac.kr This suggests that this compound would likely interact with a silver or gold SERS substrate through its thiolate group, and potentially through the pyridine nitrogen as well. The SERS spectrum would be expected to show enhanced modes related to the pyridine ring vibrations and the C-S stretching frequency.

A study on 4-mercaptopyridine adsorbed on gold nanoparticles provided detailed assignments of the SERS bands. nih.gov

Interactive Data Table: Prominent SERS Bands for 4-Mercaptopyridine on Gold Nanoparticles

| Wavenumber (cm⁻¹) | Assignment |

| ~1005 | A₁ symmetry mode |

| ~1092 | A₁ symmetry mode |

| ~1582 | B₂ symmetry mode |

| ~1609 | A₁ symmetry mode |

Data sourced from a study on 4-Mercaptopyridine on gold nanoparticles. nih.gov These bands are characteristic of the pyridine ring vibrations and are expected to be present in the SERS spectrum of this compound.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals and certain transition metal ions. bruker.com For this compound in its ground state, it is a diamagnetic compound with no unpaired electrons and therefore would not be EPR active.

However, EPR would be an invaluable tool for studying radical species that could be generated from this compound through processes like oxidation or photolysis. nih.gov For instance, the formation of a thiyl radical (Py-S•) could be monitored by EPR. The g-value and hyperfine coupling constants of the resulting EPR spectrum would provide detailed information about the electronic structure and the environment of the unpaired electron. Studies on other pyridinethiol derivatives have utilized EPR to investigate radical formation. researchgate.net

High-Resolution Mass Spectrometry for Complex Characterization and Mechanistic Insights

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula (C₆H₆NNaS).

The fragmentation pattern in the mass spectrum can provide structural information. While specific HRMS data for this compound is not available, the mass spectrum of the related compound 2-methylpyridine can offer insights into the expected fragmentation of the pyridine ring. massbank.eunist.gov The mass spectrum of 2-methylpyridine shows a prominent molecular ion peak (m/z 93) and fragmentation peaks corresponding to the loss of a hydrogen atom and other fragments. massbank.eunist.gov

Interactive Data Table: Major Peaks in the Mass Spectrum of 2-Methylpyridine

| m/z | Relative Intensity |

| 93 | 999 |

| 92 | 194 |

| 66 | 395 |

| 39 | 330 |

| 78 | 178 |

Data sourced from MassBank for 2-Methylpyridine. massbank.eu The fragmentation of this compound would be more complex due to the presence of the sodium and thiolate groups.

Electrochemical Techniques for Redox Behavior and Electron Transfer Pathways

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to investigate the redox properties and electron transfer kinetics of a compound.

For this compound, cyclic voltammetry would reveal the potentials at which the compound can be oxidized or reduced. The oxidation of the thiolate group to a disulfide or other oxidized sulfur species would be a key process to study. A voltammetric study of several heterocyclic mercaptans, including 2-mercaptopyridine, showed that these compounds undergo quasi-reversible electrode reactions, with the product (a mercury thiolate salt) being adsorbed at the electrode surface. dcu.ie

A study on a 4-mercaptopyridine-modified electrode for the detection of mercury ions provided CV and EIS data showing changes in the electrochemical behavior upon binding of the metal ion. nih.govresearchgate.net This indicates that the electrochemical properties of the pyridine-thiolate moiety are sensitive to its coordination environment.

Future Research Directions and Emerging Opportunities for Sodium 2 Methylpyridine 4 Thiolate

Exploration of Unconventional Synthetic Methodologies and Derivatization

While conventional synthesis of Sodium 2-methylpyridine-4-thiolate has been established, future research will likely focus on more efficient, sustainable, and unconventional routes, as well as the expansion of its derivative library.

Detailed Research Findings:

The primary established synthesis for this compound involves a two-step process. vulcanchem.com First, 2-methylpyridine (B31789) (also known as 2-picoline) undergoes halogenation, typically with an agent like phosphorus oxychloride, to produce 4-chloro-2-methylpyridine (B118027). vulcanchem.com In the second step, this chloro-intermediate is subjected to thiolation via nucleophilic substitution with sodium hydrosulfide (B80085) (NaSH) in a polar solvent, yielding the final sodium thiolate product. vulcanchem.com

Future synthetic explorations could move beyond these traditional methods. For instance, flow chemistry presents an opportunity for a greener and more rapid synthesis of 2-methylpyridine precursors and potentially the final thiolate product itself, offering advantages over conventional batch processing by enabling superheated conditions and reducing reaction times. mdpi.com

The derivatization of the thiolate group is a key area for future work. The nucleophilic nature of the thiolate makes it an ideal handle for a variety of chemical modifications. Research into derivatization could draw inspiration from established methods for other thiol-containing molecules. For example, thiol-ene click chemistry could be used to attach the molecule to polymer backbones, creating new functional materials. researchgate.net Furthermore, derivatization with agents like 2,4,6-triphenylpyrylium (B3243816) salts could be explored to introduce fixed positive charges, potentially enhancing ionization efficiency for mass spectrometry analysis or altering electronic properties. sigmaaldrich.com The development of synthetic strategies that allow for the introduction of thiol groups into complex biologically active molecules could also be adapted for creating novel derivatives of this compound. sigmaaldrich.com

Table 1: Potential Derivatization Strategies

| Reaction Type | Reagent Class | Potential Product Feature |

| Alkylation | Alkyl Halides | Covalent attachment of functional alkyl chains |

| Michael Addition | α,β-Unsaturated Carbonyls | Formation of C-S bonds for complex scaffolds |

| Disulfide Formation | Oxidizing Agents | Reversible dimerization or linkage to other thiols |

| Thiol-Ene Reaction | Alkenes, Photoinitiator | Polymer conjugation, surface modification |

Untapped Catalytic Frontiers and Bio-inspired Transformations

The sulfur and nitrogen atoms in this compound make it an attractive ligand for creating novel metal complexes with potential catalytic activity. This area remains largely unexplored but holds significant promise.

Detailed Research Findings:

Metal-thiolate bonds are ubiquitous in metalloenzymes, where they play crucial roles in electron transfer and the activation of small molecules. nih.gov Future research could focus on creating coordination complexes of this compound with transition metals like iron, copper, or cobalt to mimic the active sites of these enzymes. Such bio-inspired catalysts could be designed for specific applications, including sustainable fuel production or efficient chemical synthesis. nih.gov For example, complexes could be engineered to catalyze oxygen reduction reactions, a critical process in fuel cells. Studies on cobalt complexes with pyridine- and amide-containing ligands have shown that the secondary coordination sphere can significantly influence selectivity, a principle that could be applied to catalysts derived from this compound. hymasynthesis.com

The compound itself, or its derivatives, could serve as a catalyst in organic synthesis. Catalysis is pivotal for enabling efficient and selective reactions, such as cross-coupling, hydrogenation, and polymerization. mdpi.com The unique electronic and steric properties imparted by the 2-methyl and 4-thiolate groups could lead to novel reactivity and selectivity when the molecule is employed as a ligand in homogeneous catalysis.

Development of Next-Generation Functional Materials and Optoelectronic Devices

The development of new functional materials for optoelectronics is a rapidly advancing field, and pyridine-containing compounds are of significant interest.

Detailed Research Findings:

Organic compounds with extended π-systems are foundational for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. scbt.com While research on this compound for these applications is nascent, its structure is promising. The pyridine (B92270) ring provides a robust scaffold that can be functionalized to tune its electronic properties. The thiolate group offers a strong anchoring point for binding to metal surfaces or for incorporation into larger conjugated systems.

Future work could involve synthesizing polymers or oligomers incorporating the 2-methylpyridine-4-thiolate moiety. These materials could be investigated for their light-emitting properties, charge transport capabilities, and suitability for use in devices. The design of such materials often focuses on creating low- and high-molecular-weight compounds with specific architectures to optimize device efficiency and lifetime. scbt.com For instance, studies on other organic single crystals like 2-amino 5-methylpyridinium 4-nitrobenzoate (B1230335) have demonstrated that careful molecular design can lead to materials with significant nonlinear optical (NLO) properties, suggesting a viable research path for derivatives of this compound. tcichemicals.com

Synergistic Integration with Emerging Fields (e.g., Quantum Computing, Artificial Intelligence in Materials Design)

Emerging computational technologies like quantum computing and artificial intelligence (AI) are poised to revolutionize materials science and drug discovery, offering powerful new tools to investigate and design molecules like this compound.

Detailed Research Findings:

Artificial Intelligence (AI): Generative AI models are increasingly used to navigate the vast chemical space to discover novel molecules with desired properties for therapeutics, agriculture, and materials science. nih.gov AI can be employed to design new derivatives of this compound by treating the molecule as a graph and modifying it to optimize for specific functions, such as binding affinity to a biological target. nih.gov Furthermore, AI can integrate molecular design with synthesis planning, ensuring that the novel structures proposed by the models are synthetically accessible. nih.gov This approach accelerates the design-build-test cycle, making the discovery of new functional molecules more efficient. vulcanchem.com

Quantum Computing (QC): Quantum computers offer the potential to simulate molecular systems with an accuracy unattainable by classical computers. wikipedia.org This is particularly relevant for complex molecules where electron correlation effects are significant. Future research could apply quantum algorithms to accurately calculate the electronic structure and properties of this compound and its metal complexes. wikipedia.org Such calculations could provide precise predictions of reactivity, binding affinities, and spectroscopic properties, guiding the experimental design of new catalysts and functional materials. wikipedia.org Hybrid quantum-classical approaches, such as the Variational Quantum Eigensolver (VQE), are emerging as practical tools for near-term quantum computers to tackle these challenging chemical problems.

Advancements in Theoretical and Computational Predictive Capabilities

Parallel to the development of AI and QC, advancements in classical computational chemistry continue to provide crucial insights into molecular behavior.

Detailed Research Findings:

Density Functional Theory (DFT) is a powerful tool for investigating the structural, electronic, and reactive properties of molecules. Future theoretical studies on this compound will likely employ DFT and other advanced computational methods to build a comprehensive understanding of its characteristics. These studies can predict key properties such as its molecular orbital energies, electron density distribution, and vibrational frequencies. tcichemicals.com

Computational modeling can be used to explore reaction mechanisms, for example, by mapping the energy landscape of potential derivatization reactions or catalytic cycles. This can help rationalize experimental observations and guide the optimization of reaction conditions. For complex processes, such as the interaction of the molecule with a protein active site or a semiconductor surface, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These predictive capabilities allow researchers to screen potential applications and design new experiments in a more targeted and efficient manner, reducing the time and resources required for discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-methylpyridine-4-thiolate, and how can reaction conditions be systematically optimized?

- Methodology : Start with nucleophilic substitution of 4-chloro-2-methylpyridine using sodium hydrosulfide (NaSH) under inert atmosphere. Optimize by varying parameters:

- Temperature : Test 50–120°C to balance reaction rate and byproduct formation.

- Solvent : Compare polar aprotic solvents (e.g., DMF, DMSO) for solubility and reactivity .

- Monitoring : Use TLC or HPLC to track thiolate formation and identify intermediates.

Q. How can the stability of this compound be assessed under varying storage conditions?

- Experimental Design :

- Environmental Stress Tests : Expose samples to humidity (20–80% RH), heat (25–60°C), and light (UV/visible) over 30 days.

- Analytical Tools : Monitor degradation via FTIR (S-H bond stability) and mass spectrometry (MS) for oxidation byproducts (e.g., disulfides) .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under accelerated conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Comprehensive Profiling :

- NMR : Assign peaks for pyridine ring protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Compare with computational predictions (DFT) for structural validation .

- MS : Electrospray ionization (ESI-MS) in negative ion mode to confirm molecular ion [M⁻] and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction for solid-state structure elucidation, focusing on sulfur-sodium coordination .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. nucleophilic substitution) influence the synthesis yield of this compound?

- Mechanistic Study :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for substitution (SNAr) vs. oxidation pathways. Compare orbital interactions (LUMO of pyridine vs. nucleophile) .

- Experimental Validation : Introduce radical scavengers (e.g., BHT) to suppress oxidation. Quantify disulfide byproducts via HPLC-MS .

Q. What computational strategies can predict the reactivity of this compound in catalytic or biological systems?

- In Silico Approaches :

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media to assess thiolate stability.

- Docking Studies : Screen for binding affinity with metalloenzymes (e.g., zinc-dependent proteases) using AutoDock Vina .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Systematic Analysis :

- Phase Solubility Studies : Use shake-flask method with HPLC quantification. Test solvents like water, ethanol, and hexane at 25°C and 40°C.

- Thermodynamic Parameters : Calculate Gibbs free energy (ΔG) of dissolution from van’t Hoff plots.

- Contradiction Mitigation : Replicate conflicting studies under controlled conditions (e.g., purity of solvents, inert atmosphere) .

Q. What protocols ensure reliable quantification of this compound in complex matrices (e.g., biological samples)?

- Analytical Workflow :

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate at pH 8–9 to isolate the thiolate.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity. Validate via spike-recovery assays (≥90% recovery) .

- Interference Checks : Test for matrix effects (e.g., plasma proteins) using post-column infusion .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.